
1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is a heterocyclic organic compound. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features an ethyl group, a methoxycarbonyl group, and a carboxylic acid group attached to the imidazole ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid typically involves multi-step organic reactions. One common method is the oxidative condensation of ketones and amidines. This process uses molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of specialized reactors and purification techniques. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The precise mechanism of action of 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is still under investigation. it is believed to interact with cellular membranes, leading to structural and functional changes. This interaction can disrupt cellular metabolism, ultimately resulting in cell death . The compound’s effects on specific molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound shares a similar structure but with a pyridinium ring instead of an imidazole ring.
1-Methyl-3-propylimidazolium iodide: Another imidazole derivative with different alkyl groups attached.
Uniqueness
1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
3-ethyl-5-methoxycarbonylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-10-4-9-5(8(13)14-2)6(10)7(11)12/h4H,3H2,1-2H3,(H,11,12) |
Clave InChI |
FSKVJSHQCKCLCE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC(=C1C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



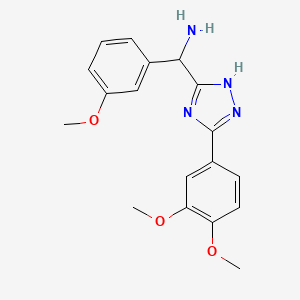
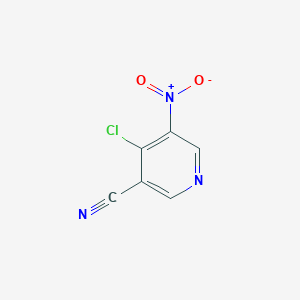

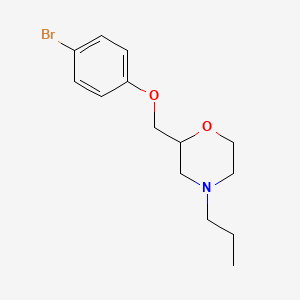
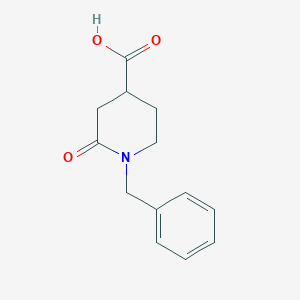

![[1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)
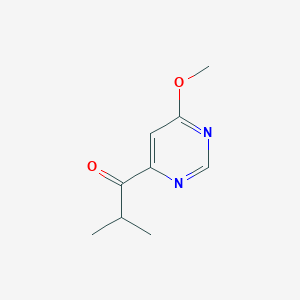

![6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B15055805.png)
